molecular formula C20H22N6O2 B2657085 7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014051-08-1

7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2657085
CAS RN: 1014051-08-1
M. Wt: 378.436
InChI Key: RMQZZYDQZMCHBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
BenchChem offers high-quality 7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemical Properties and Molecular Interactions

  • Intermolecular Interactions and Dimerization: A study by Avasthi et al. (2002) investigated the intermolecular interactions in isomeric pyrazolo[3,4-d]pyrimidine-based molecules, which are structurally related to the compound . They found that weak intermolecular hydrogen bonds can generate dimers in some structural variants, while others exhibit different interactions like C-H...pi interactions with phenyl rings (Avasthi et al., 2002).

2. Synthesis Methods

  • Catalyzed Synthesis Techniques: Research by Rajesh et al. (2011) described a L-proline-catalyzed synthesis method for structurally complex heterocyclic compounds. This study is relevant as it showcases advanced techniques in synthesizing complex molecules, similar to the compound of interest (Rajesh et al., 2011).
  • Green Synthesis Approaches: Yazdani-Elah-Abadi et al. (2017) presented a green, high-yielding, and one-pot procedure for synthesizing novel spiro compounds using a catalytic amount of a related purine-dione compound. This reflects the potential of green chemistry in synthesizing complex organic molecules (Yazdani-Elah-Abadi et al., 2017).

3. Structural Analysis and Applications

  • X-ray Crystal Structure Analysis: Karczmarzyk et al. (1995) conducted a study on the crystal structure of a compound structurally similar to the one . Their findings provide insights into the typical geometry and molecular conformation of such compounds, which is crucial for understanding their chemical behavior and potential applications (Karczmarzyk et al., 1995).

4. Potential Pharmaceutical Applications

  • Synthesis of Cytotoxic Compounds: Deady et al. (2003) investigated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which showed potent cytotoxic properties. This research is significant as it demonstrates the potential of structurally similar compounds in developing new pharmaceutical agents (Deady et al., 2003).

properties

IUPAC Name

7-benzyl-8-(3,5-dimethylpyrazol-1-yl)-1-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-5-24-18(27)16-17(23(4)20(24)28)21-19(26-14(3)11-13(2)22-26)25(16)12-15-9-7-6-8-10-15/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQZZYDQZMCHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2CC3=CC=CC=C3)N4C(=CC(=N4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16855304

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.